Cytotoxic Potency Against L1210 Leukemia: Saframycin Y2b vs. Saframycin A and Monomeric Analogs
Saframycin Y2b exhibits potent in vitro cytotoxicity against L1210 mouse leukemia cells, with an ID50 of 0.0053 μg/mL [1]. This activity is comparable to that of Saframycin A (ID50 = 0.003 μg/mL), the most potent monomeric member of the class, and only ~2-fold less potent than its monomeric counterpart Saframycin Y3 (ID50 = 0.0025 μg/mL) [1]. Importantly, Y2b is significantly more cytotoxic than the monomer Saframycin Yd-2 (ID50 = 0.042 μg/mL), which has a shorter side chain [1]. The dimeric structure thus preserves high potency while offering a distinct molecular scaffold.
| Evidence Dimension | In vitro cytotoxicity (ID50) against L1210 mouse leukemia cells |
|---|---|
| Target Compound Data | Saframycin Y2b: ID50 = 0.0053 μg/mL |
| Comparator Or Baseline | Saframycin A: ID50 = 0.003 μg/mL; Saframycin Y3: ID50 = 0.0025 μg/mL; Saframycin Yd-2: ID50 = 0.042 μg/mL |
| Quantified Difference | Y2b is 1.8-fold less potent than Saframycin A, 2.1-fold less potent than Y3, but 7.9-fold more potent than Yd-2. |
| Conditions | L1210 mouse leukemia cell line; ID50 determined by standard cytotoxicity assay; values reported in μg/mL [1]. |
Why This Matters
This data confirms that despite its significantly larger size and bivalent nature, Saframycin Y2b retains nanomolar-range cytotoxic activity, making it a valuable tool for studying the effects of molecular topology on anticancer efficacy without the confounding factor of severely diminished potency.
- [1] Kaneda S, Hour-Young C, Yazawa K, Takahashi K, Mikami Y, Arai T. Biological activities of newly prepared saframycins. J Antibiot (Tokyo). 1987 Nov;40(11):1640-2. doi:10.7164/antibiotics.40.1640. (Table 2) View Source
